molecular formula C6H4BrNO3 B2879649 6-Bromo-2-hydroxynicotinic acid CAS No. 1805506-21-1

6-Bromo-2-hydroxynicotinic acid

Cat. No.: B2879649
CAS No.: 1805506-21-1
M. Wt: 218.006
InChI Key: YFHKLJZXZABYPU-UHFFFAOYSA-N
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Description

6-Bromo-2-hydroxynicotinic acid is a halogenated derivative of nicotinic acid, featuring a bromine atom at the 6-position and a hydroxyl group at the 2-position of the pyridine ring. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the hydroxyl group contributes to hydrogen bonding and solubility properties .

Properties

IUPAC Name

6-bromo-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHKLJZXZABYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805506-21-1
Record name 6-bromo-2-hydroxypyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydroxynicotinic acid typically involves the bromination of 2-hydroxynicotinic acid. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydroxynicotinic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular targets and pathways involved vary depending on the specific biological context and application .

Comparison with Similar Compounds

5-Bromo-6-hydroxynicotinic Acid (CAS 41668-13-7)

  • Structure : Bromine at position 5, hydroxyl at position 4.
  • Properties : Molecular weight 218.0 g/mol (calculated). Available commercially (TCI Chemicals) as a research reagent .
  • Key Differences : The shifted bromine and hydroxyl positions alter electronic distribution, reducing acidity compared to 6-bromo-2-hydroxynicotinic acid. This compound is utilized in metal-organic frameworks (MOFs) due to its chelating ability .

2-Bromo-4-methylnicotinic Acid (CAS Not Specified)

  • Structure : Bromine at position 2, methyl at position 4.
  • Properties : Melting point 173–174°C; synthesized via alkaline hydrolysis. The methyl group enhances lipophilicity (logP ~2.35), making it more suitable for hydrophobic interactions in drug design .

6-Bromo-2-methoxynicotinic Acid (CAS 1060806-62-3)

  • Structure : Methoxy group replaces the hydroxyl at position 2.
  • Properties : Structural similarity score 0.96 compared to this compound. The methoxy group increases steric hindrance and reduces hydrogen-bonding capacity, favoring use in Suzuki-Miyaura couplings .

Halogen-Substituted Derivatives

5-Bromo-6-chloronicotinic Acid (CAS 29241-62-1)

  • Structure : Bromine at position 5, chlorine at position 5.
  • Properties : Molecular weight 236.45 g/mol. The chlorine atom enhances electrophilicity, making it reactive in nucleophilic aromatic substitution. Used in antimicrobial agent synthesis .

5-Bromo-2-chloronicotinic Acid (CAS 29241-65-4)

  • Structure : Bromine at position 5, chlorine at position 2.
  • Properties : Similarity score 0.82. The chlorine at position 2 directs electrophilic substitution to position 4, enabling regioselective functionalization .

Parent and Functionalized Analogs

2-Hydroxynicotinic Acid (CAS 609-71-2)

  • Structure : Lacks bromine; hydroxyl at position 2.
  • Properties : Molecular weight 139.11 g/mol. Serves as a precursor for metal chelators and enzyme inhibitors. Bromination at position 6 (to form this compound) increases molecular weight by ~79.9 g/mol and introduces steric/electronic effects critical for binding affinity .

6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide

  • Structure : Hydrazide derivative with a 2-chlorobenzylidene substituent.
  • Properties : Demonstrated antimicrobial activity against Staphylococcus aureus (MIC 8 μg/mL). The bromine and hydrazide groups synergize to enhance membrane permeability .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound CAS Molecular Weight (g/mol) logP Melting Point (°C) Key Applications
This compound Not Available ~217.0 (calc.) ~1.8 Not Reported Pharmaceutical Intermediates
5-Bromo-6-hydroxynicotinic Acid 41668-13-7 218.0 2.1 >250 MOF Synthesis
2-Bromo-4-methylnicotinic Acid Not Specified 215.0 2.35 173–174 Alkaline Hydrolysis Studies
6-Bromo-2-methoxynicotinic Acid 1060806-62-3 231.0 2.5 Not Reported Cross-Coupling Reactions

Biological Activity

6-Bromo-2-hydroxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 6-position and a hydroxyl group at the 2-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article explores its biological activity through a review of relevant research findings, including data tables and case studies.

  • Molecular Formula : C_6H_6BrNO_3
  • Molar Mass : Approximately 218.01 g/mol

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. For instance, studies have reported its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.81 µg/mL
Staphylococcus epidermidis1.95 µg/mL
Escherichia coli15.62 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in modulating inflammatory responses. A study indicated that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases . The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in inflammation regulation.

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. Molecular docking studies have revealed that the compound binds effectively to specific receptors and enzymes, influencing their activity:

  • Binding Affinity : The compound exhibits high binding affinity to cyclooxygenase enzymes, which are involved in prostaglandin synthesis.
  • Synergistic Effects : When combined with other antimicrobial agents, it has shown enhanced efficacy, indicating potential for combination therapies .

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A study evaluated the effectiveness of this compound against MRSA strains. Results showed a significant reduction in bacterial viability when treated with concentrations as low as 7.81 µg/mL, highlighting its potential as an alternative treatment option for resistant infections.
  • Anti-inflammatory Activity :
    In a controlled experiment involving human cell lines, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, demonstrating its capacity to modulate inflammatory responses effectively .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
This compoundBromine at position 6, hydroxyl at position 2Exhibits significant antimicrobial and anti-inflammatory properties
5-Bromo-2-chloronicotinic acidBromine at position 5, chlorine at position 2Different reactivity due to chlorine substitution
Nicotinic acidNo halogen substitutionsBase compound with limited biological activity

The distinct arrangement of functional groups in this compound contributes to its enhanced biological activities compared to its analogs.

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